2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid
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Overview
Description
2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a phenyl ring substituted with an ethoxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with glycine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Strecker synthesis, involving the addition of hydrogen cyanide and ammonium chloride, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their function. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid
- 2-Amino-4-(4-hydroxyphenyl)-4-oxobutanoic acid
- 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid
Uniqueness
2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-9-5-3-8(4-6-9)11(14)7-10(13)12(15)16/h3-6,10H,2,7,13H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBNWCTXXOGLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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